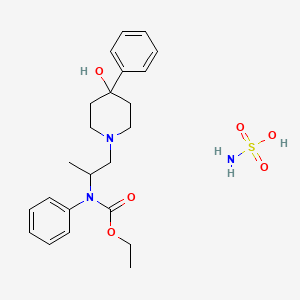
Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate is a complex organic compound that features a piperidine ring, a phenyl group, and a sulfamate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain pathways, leading to the desired biological effect. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives, such as 4-hydroxy-4-phenylpiperidine and its analogs .
Uniqueness
What sets Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
57-49-8 |
|---|---|
Molekularformel |
C23H33N3O6S |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
ethyl N-[1-(4-hydroxy-4-phenylpiperidin-1-yl)propan-2-yl]-N-phenylcarbamate;sulfamic acid |
InChI |
InChI=1S/C23H30N2O3.H3NO3S/c1-3-28-22(26)25(21-12-8-5-9-13-21)19(2)18-24-16-14-23(27,15-17-24)20-10-6-4-7-11-20;1-5(2,3)4/h4-13,19,27H,3,14-18H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
WTBBQSREXFAQOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(C)CN2CCC(CC2)(C3=CC=CC=C3)O.NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


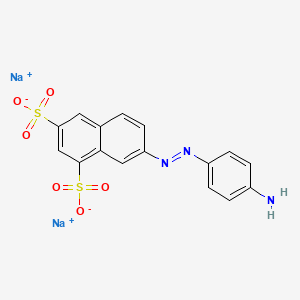
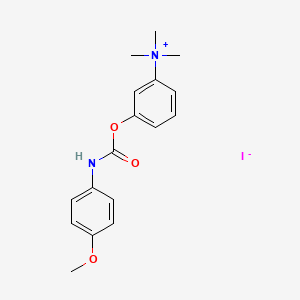
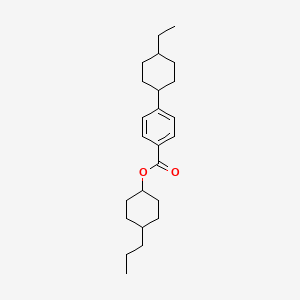
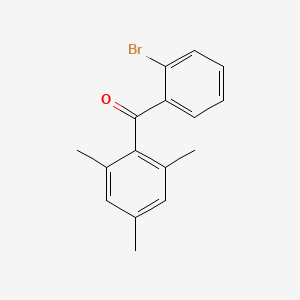
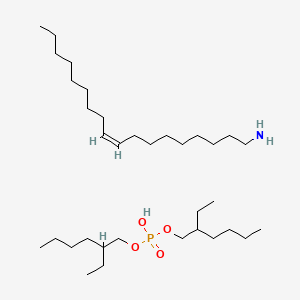
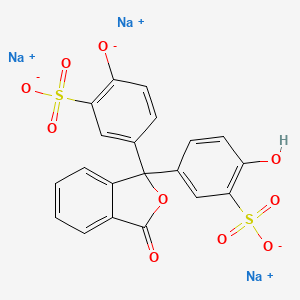
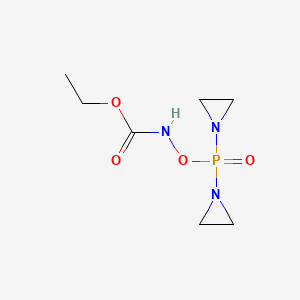
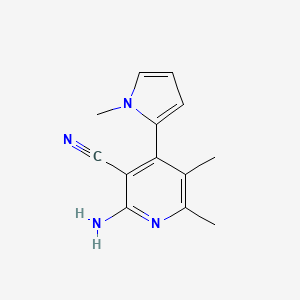
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
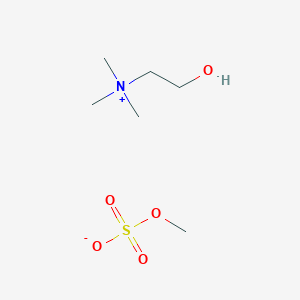
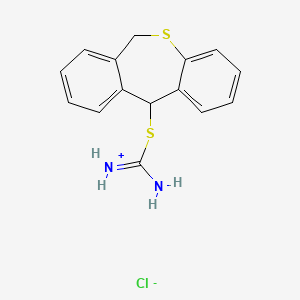
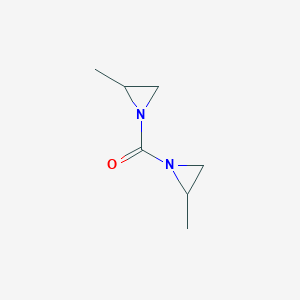
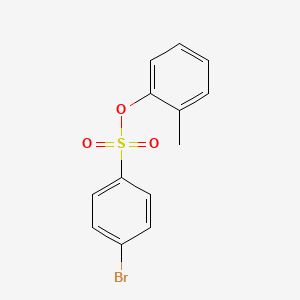
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
